Anticholinesterase I50: Ortho-Bromo Mono-Aryl vs. Bis-Aryl and Meta-Substituted Analogs
In a head-to-head comparison within the same study, (o-bromophenyl)phenylphosphinic acid demonstrated an I50 of 4 × 10⁻³ M against human plasma cholinesterase, placing it in an intermediate activity tier that is distinct from both the more potent bis(o-bromophenyl) analog (I50 = 1 × 10⁻⁴ M; 40-fold more active) and the less active meta-substituted analog (m-BrC₆H₄)PO₂H (I50 = 2 × 10⁻³ M; 2-fold less active) [1]. Crucially, all para-substituted compounds were reported as inactive at the tested concentrations, confirming that ortho-substitution is a prerequisite for cholinesterase inhibition in this chemical series [1].
| Evidence Dimension | Human plasma cholinesterase inhibition (I50) |
|---|---|
| Target Compound Data | I50 = 4 × 10⁻³ M |
| Comparator Or Baseline | (o-BrC₆H₄)₂PO₂H: I50 = 1 × 10⁻⁴ M; (m-BrC₆H₄)PO₂H: I50 = 2 × 10⁻³ M; p-substituted analogs: inactive |
| Quantified Difference | 40-fold less potent than bis(ortho-bromo) analog; 2-fold more potent than meta-bromo analog; infinitely more potent than para-substituted analogs |
| Conditions | Human plasma cholinesterase (Cohn Fraction IV-6), pH 7.0, acetylcholine bromide substrate, 23°C |
Why This Matters
This intermediate potency and strict ortho-dependence make the mono(ortho-bromo) compound the preferred choice for SAR studies requiring a measurable but not maximal inhibitory signal, enabling detection of both potentiating and attenuating structural modifications.
- [1] Freedman, L. D.; Tauber, H.; Doak, G. O.; Magnuson, H. J. The Preparation of Some Organophosphorus Compounds Possessing Anticholinesterase Activity. J. Am. Chem. Soc. 1953, 75 (6), 1379–1382. DOI: 10.1021/ja01102a033 View Source
